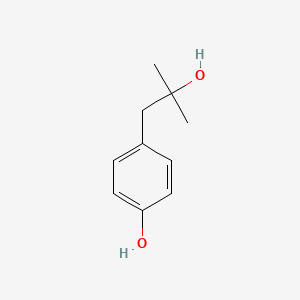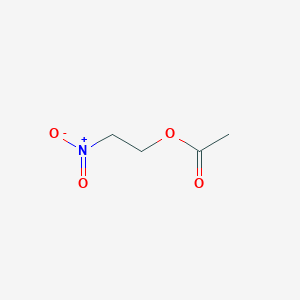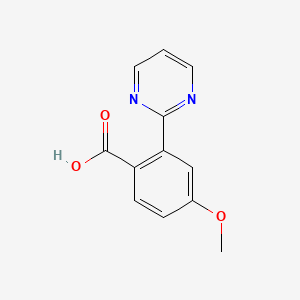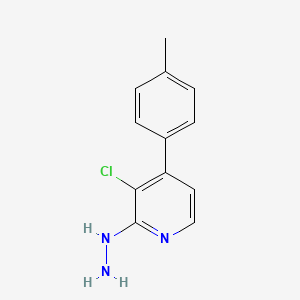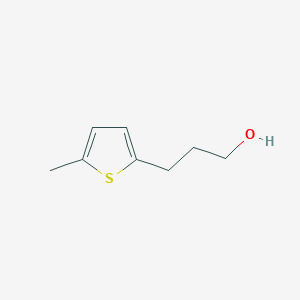
3-(5-methylthiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methylthiophen-2-yl)propan-1-ol is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a methyl group attached to the thiophene ring and a propanol group, making it a versatile molecule with various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives.
Hinsberg Synthesis: This involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods: Industrial production often involves the cyclization of butane, butadiene, or butenes with sulfur. Another method includes heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene derivatives .
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Nitrothiophenes and sulfonated thiophenes.
Scientific Research Applications
3-(5-methylthiophen-2-yl)propan-1-ol has a wide range of applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in electron-rich interactions, making it a versatile compound in various chemical reactions. Its biological activities are often attributed to its ability to interact with cellular targets, potentially inhibiting enzymes or modulating receptor activities .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups attached to the ring.
Thiophene-2-carboxaldehyde: A thiophene derivative with a formyl group attached to the ring.
Uniqueness: 3-(5-methylthiophen-2-yl)propan-1-ol is unique due to its combination of a methyl group and a propanol group attached to the thiophene ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H12OS/c1-7-4-5-8(10-7)3-2-6-9/h4-5,9H,2-3,6H2,1H3 |
InChI Key |
WZGYPHIXCBTMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-4-carboxylic acid](/img/structure/B8697929.png)
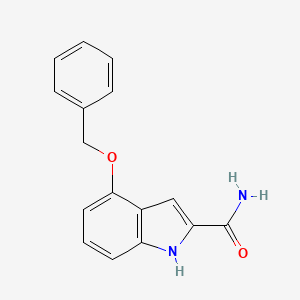
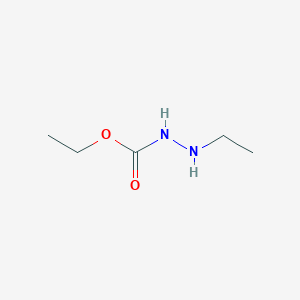
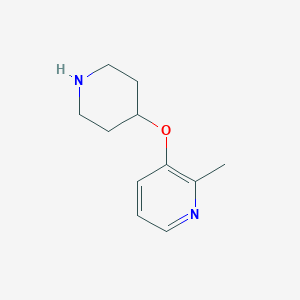
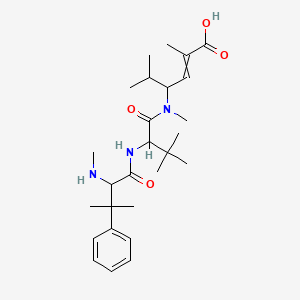
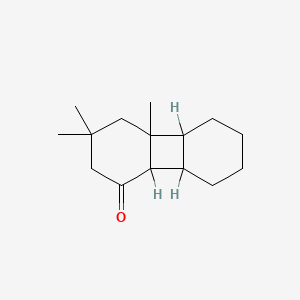
![1-Chloro-3-{[(4-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B8697974.png)
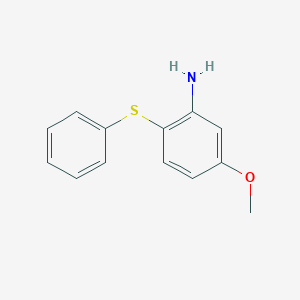
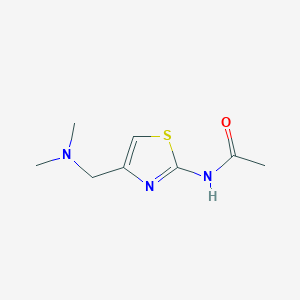
![(1S,7S,10S,13S,19S,22S,25S,28S)-22,25,28-tris[(2S)-butan-2-yl]-10-[(4-hydroxyphenyl)methyl]-13-propan-2-yl-3,9,12,15,21,24,27,30-octazatetracyclo[28.3.0.03,7.015,19]tritriacontane-2,8,11,14,20,23,26,29-octone](/img/structure/B8697982.png)
